Propanal, telomer with ethene

Description

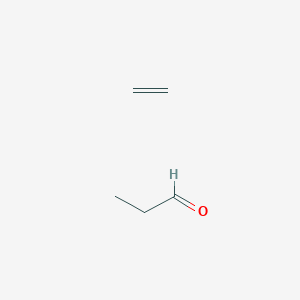

Structure

2D Structure

Properties

CAS No. |

125329-03-5 |

|---|---|

Molecular Formula |

C5H10O |

Molecular Weight |

86.13 g/mol |

IUPAC Name |

ethene;propanal |

InChI |

InChI=1S/C3H6O.C2H4/c1-2-3-4;1-2/h3H,2H2,1H3;1-2H2 |

InChI Key |

TZTAEFYIHIVPKN-UHFFFAOYSA-N |

SMILES |

CCC=O.C=C |

Canonical SMILES |

CCC=O.C=C |

Synonyms |

Propanal, telomer with ethene |

Origin of Product |

United States |

Mechanistic Investigations of Propanal Ethene Telomerization

Free Radical Telomerization Mechanism

Role of Aldehyde Hydrogen Transfer

Influence of Intermolecular and Intramolecular Rearrangements in Growing Telomer Radicals

In the radical-initiated telomerization of ethene with propanal, the growing telomer radicals can undergo rearrangements that significantly influence the structure of the final products. in-academy.uz These rearrangements can be classified as either intermolecular or intramolecular.

Intramolecular rearrangements , on the other hand, involve the migration of an atom or group within the same radical. iupac.org A common example is a 1,5-hydrogen shift, where a hydrogen atom on the fifth carbon of the radical chain transfers to the radical center. researchgate.net This process leads to the formation of a more stable secondary or tertiary radical, which can then continue to react with ethene. Such rearrangements result in the formation of branched telomers, altering the linearity of the product mixture. The propensity for these rearrangements is influenced by factors such as reaction temperature and the steric and electronic properties of the growing radical. researchgate.net

The competition between chain propagation (addition of another ethene monomer) and these rearrangement processes is a key factor in determining the final composition of the telomer mixture.

Catalytic Telomerization Mechanisms

Catalytic pathways for telomerization offer an alternative to radical processes, often providing higher selectivity and milder reaction conditions. Transition metal complexes are commonly employed as catalysts in these reactions. numberanalytics.comnumberanalytics.com

Transition Metal-Catalyzed Telomerization Cycles for Propanal and Ethene

While specific studies on propanal-ethene telomerization using transition metal catalysts are not extensively detailed in the provided search results, the general mechanism can be inferred from analogous telomerization reactions, such as those involving butadiene and alcohols. scientifictrends.orgresearchgate.netresearchgate.netjuniperpublishers.comresearchgate.netgoogle.com A plausible catalytic cycle for propanal and ethene, likely involving a palladium or rhodium catalyst, would proceed through several key steps. numberanalytics.comnih.govnih.gov

The cycle would likely initiate with the coordination of ethene molecules and the propanal telogen to the metal center. This is followed by a series of insertion and elimination steps to form the telomer products and regenerate the active catalyst. The specific nature of the metal and its ligands plays a crucial role in directing the course of the reaction. numberanalytics.com

Ligand Effects on Reaction Selectivity and Mechanism

The ligands coordinated to the transition metal center are critical in controlling the selectivity and efficiency of the catalytic telomerization. researchgate.netnumberanalytics.comnumberanalytics.com Ligands can influence the reaction in several ways:

Steric Effects: Bulky ligands can create a sterically hindered environment around the metal center, which can favor the formation of linear telomers over branched ones by influencing how the ethene and propanal molecules coordinate and react. numberanalytics.com

The choice of ligand is a key parameter for optimizing the catalytic system to achieve high yields of the desired telomer products. numberanalytics.comnumberanalytics.com

Elementary Steps in Catalytic Telomerization: Oxidative Addition, Migratory Insertion, Reductive Elimination

The catalytic cycle for the telomerization of propanal and ethene would be composed of fundamental organometallic reactions:

Oxidative Addition: This is often the initial step where the catalyst's oxidation state and coordination number increase. libretexts.orglibretexts.org For instance, a C-H bond in propanal could add across the metal center. This step is crucial for activating the telogen. libretexts.org

Migratory Insertion: In this step, a coordinated ethene molecule inserts into a metal-alkyl or metal-hydride bond. wikipedia.orgtaylorandfrancis.comlibretexts.org This is the primary chain-growth step, where the carbon chain of the telomer is extended. umb.edu The process involves the migration of an alkyl or hydride group from the metal to one of the carbons of the coordinated alkene. wikipedia.org

Reductive Elimination: This is typically the final step that forms the product and regenerates the active catalyst. libretexts.orgumb.edunumberanalytics.com Two ligands on the metal center couple and are eliminated from the coordination sphere, decreasing the metal's oxidation state and coordination number. libretexts.orgnumberanalytics.com For example, the growing telomer chain and a hydride ligand could reductively eliminate to form the final saturated telomer. umb.edu

Synthetic Methodologies for Propanal, Telomer with Ethene

Free Radical Telomerization Techniques

Free radical telomerization is a versatile method for creating oligomers with specific end groups. researchgate.net The process is initiated by radical species that can be generated through various means, including thermal decomposition of chemical initiators or through photochemical methods. researchgate.net In the telomerization of propanal with ethene, the initiator generates a radical that abstracts the aldehydic hydrogen from propanal, creating a propanoyl radical. This radical then adds across the double bond of an ethene molecule, starting the propagation of the polymer chain. wikipedia.org The growing chain can then react with another propanal molecule, transferring the chain and forming the final telomer product while generating a new propanoyl radical to continue the cycle.

Initiator Systems and Their Impact on Telomer Distribution

The choice of initiator is critical as it influences the rate of reaction and the distribution of the resulting telomers (i.e., the number of ethene units, 'n', in the final product). fluorine1.ru Common initiators for radical telomerization include peroxides and azo compounds, which are typically activated by heat, as well as systems activated by UV or gamma radiation. researchgate.netin-academy.uz

Organic peroxides are frequently used as radical initiators in telomerization reactions. in-academy.uz Compounds such as di-tert-butyl peroxide and benzoyl peroxide are effective for this purpose. in-academy.uzgoogle.com The initiation mechanism involves the homolytic cleavage of the weak oxygen-oxygen bond in the peroxide molecule upon heating, which generates two free radicals. numberanalytics.com These highly reactive radicals then abstract a hydrogen atom from the telogen, in this case, the aldehydic hydrogen of propanal, to initiate the telomerization chain reaction. wikipedia.orgnumberanalytics.com

Table 1: Common Peroxide-Based Initiators in Telomerization

| Initiator | Chemical Formula | Typical Decomposition Temperature | Key Characteristics |

|---|---|---|---|

| Benzoyl Peroxide | (C₆H₅CO)₂O₂ | 70-90 °C | Widely used, generates phenyl radicals. google.com |

| Di-tert-butyl Peroxide (DTBP) | (CH₃)₃COOC(CH₃)₃ | 110-130 °C | Higher stability, used for higher temperature reactions. fluorine1.ru |

This table presents examples of peroxide initiators and their general characteristics in radical reactions.

Azo compounds, such as azobisisobutyronitrile (AIBN), are another important class of thermal initiators for free radical telomerization. google.comfujifilm.com Upon heating, these compounds decompose to yield two carbon-centered radicals and a molecule of nitrogen gas. fujifilm.com A key advantage of azo initiators is that their decomposition rate is generally not influenced by the solvent, and the resulting carbon radicals are less prone to side reactions like hydrogen abstraction from the solvent compared to the oxygen-centered radicals from peroxides. fujifilm.com This can lead to the formation of more linear polymers and a cleaner reaction profile. fujifilm.com

Telomerization can also be initiated using ultraviolet (UV) light or high-energy radiation like gamma (γ) rays. researchgate.netin-academy.uz Photoinitiated telomerization requires the presence of a photoinitiator, a compound that absorbs light (typically in the 300-400 nm range) and cleaves to produce radicals. wikipedia.orgresearchgate.net This method allows for reactions to be carried out at lower temperatures than thermal initiation, which can be advantageous for preventing unwanted side reactions. researchgate.net

Radiation-induced telomerization, often using a cobalt-60 (B1206103) gamma source, is another method for generating the initial radicals. researchgate.netacs.org This technique can be highly efficient and does not require a chemical initiator, thus avoiding potential contamination of the product. researchgate.net The high-energy radiation directly causes the homolytic cleavage of bonds in the reactant molecules to form radicals. wikipedia.org

Azo Compound Initiators

Reaction Conditions and Their Optimization

Temperature is a critical parameter in free radical telomerization. researchgate.net Increasing the reaction temperature generally leads to a higher reaction rate because it increases the decomposition rate of the thermal initiator (k_d) and the rate constant of chain propagation (k_p). acs.org

However, elevated temperatures can also have negative consequences. They can increase the rates of side reactions, such as chain transfer to the solvent or polymer, which can affect the structure of the final product. acs.org In the context of telomerization, temperature can influence the distribution of telomers. Higher temperatures might favor the formation of telomers with a lower number of ethene units (lower 'n') because the increased kinetic energy can enhance the rate of chain transfer relative to propagation. Conversely, excessively high temperatures can lead to a decrease in conversion efficiency for some systems. researchgate.net Therefore, precise temperature control is essential for achieving the desired product distribution and maximizing yield.

Table 2: Conceptual Effect of Temperature on Telomerization of Propanal with Ethene

| Reaction Temperature | Relative Reaction Rate | Predominant Telomer Product (Conceptual) | Notes |

|---|---|---|---|

| Low | Slow | Higher molecular weight telomers (larger 'n') | Initiator decomposition is slow, propagation may be favored over transfer. |

| Moderate | Moderate to Fast | Optimal distribution for desired telomer | Balance between initiation, propagation, and transfer rates. acs.org |

This table illustrates the generally accepted principles of how temperature variation can influence the outcome of free radical telomerization reactions.

Pressure Effects on Ethene Solubility and Reactivity

In the telomerization of propanal with ethene, the reaction pressure is a critical parameter that directly influences the concentration of gaseous ethene dissolved in the liquid reaction medium. According to Henry's Law, the solubility of a gas in a liquid is directly proportional to the partial pressure of that gas above the liquid. Therefore, increasing the total pressure in the reactor leads to a higher concentration of dissolved ethene, which can significantly enhance the reaction rate. bre.comsolubilityofthings.com

The solubility of ethene is greater in organic solvents than in water, due to its non-polar nature. solubilityofthings.com In general, for physical solvents, lower temperatures and higher pressures increase the amount of dissolved hydrocarbons like ethene. bre.com For instance, studies on ethene solubility in solvents like toluene (B28343) and tetrahydrofuran (B95107) (THF) show a significant increase in dissolved ethene with rising pressure, although at very high pressures, deviations from the linear relationship described by Henry's law can occur. researchgate.net This increased solubility ensures a higher availability of the ethene monomer at the catalytic active sites, promoting the chain propagation steps of the telomerization reaction.

High-pressure conditions not only increase the solubility of gaseous reactants but can also lower activation energy barriers, opening new pathways for chemical synthesis. asynt.com The effect of ethene's partial pressure on its solubility in a solvent is a key factor; as the partial pressure increases, the gas solubility generally increases. sapub.org This enhanced concentration of the monomer is crucial for achieving efficient conversion and desirable yields of the propanal-ethene telomers.

Solvent Selection and Its Influence on Reaction Progress and Product Isolation

The choice of solvent is crucial in the telomerization of propanal with ethene as it must effectively dissolve the gaseous ethene, the liquid propanal, and the catalyst system. google.com The solvent's properties can influence catalyst stability, reaction rates, and the selectivity towards desired telomer products. acs.org Furthermore, the solvent choice impacts downstream processing, particularly the ease of product isolation and purification. cup.edu.cn

Ideal solvents for this gas-liquid reaction should possess the following characteristics:

Good solubility for ethene: Non-polar organic solvents are generally preferred for the non-polar ethene molecule. solubilityofthings.com

Miscibility with propanal: The solvent must be miscible with the aldehyde telogen to ensure a homogeneous reaction medium.

Compatibility with the catalyst: The solvent should not deactivate the catalyst and, in some cases, can be part of the ligand system or help stabilize catalytic intermediates. acs.org

Appropriate boiling point: A suitable boiling point facilitates easy removal after the reaction for product isolation, without being too volatile under the reaction conditions.

Inertness: The solvent should not participate in side reactions.

Commonly used solvents in telomerization reactions include alcohols, ethers (like tetrahydrofuran), and aromatic hydrocarbons (like toluene). solubilityofthings.comgoogle.com For instance, in related telomerization reactions, trifluoroethanol has been shown to provide excellent yields and selectivities. google.com The use of polar aprotic solvents may also be considered, though their selection requires careful evaluation to avoid unwanted side reactions. cup.edu.cn The solubility of the final telomer products in the chosen solvent is also a factor, as poor solubility could lead to precipitation and difficulties in handling the reaction mixture. mst.edu

The following table summarizes solvents mentioned in related telomerization and olefin functionalization studies, which could be considered for the propanal-ethene system.

| Solvent Class | Examples | Potential Role / Consideration | Reference |

|---|---|---|---|

| Alcohols | Methanol, Trifluoroethanol (TFE) | Can act as both solvent and nucleophile in other systems; TFE can promote high selectivity. | google.com |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Good at dissolving non-polar and polar reactants; can influence selectivity. | researchgate.netgoogle.com |

| Aromatic Hydrocarbons | Toluene | Good solvent for non-polar reactants like ethene. | researchgate.net |

| Dipolar Aprotic | Dimethylformamide (DMF) | Considered for specific catalytic systems, but potential for side reactions. | cup.edu.cn |

Reactor Design and Operation Modes (Batch, Semi-Batch, Continuous Flow)

The telomerization of propanal with ethene is a gas-liquid reaction, often conducted at high pressure, which places specific demands on the reactor design and mode of operation. asynt.combcluae.com The main operational modes are batch, semi-batch, and continuous flow, each with distinct advantages and disadvantages for this process. oup.comnih.gov

Batch Reactors: In a batch process, all reactants (propanal, solvent, catalyst) are loaded into a sealed vessel, which is then pressurized with ethene and heated to the reaction temperature. oup.com This mode is common for laboratory-scale synthesis and for producing small quantities of specialty chemicals due to its flexibility. oup.com High-pressure batch reactors, or autoclaves, are typically constructed from materials like stainless steel or Hastelloy to withstand the demanding conditions. asynt.com A key challenge in batch reactors for gas-liquid reactions is ensuring efficient mixing and mass transfer of the gaseous ethene into the liquid phase, which is often achieved with high-torque magnetic drive agitators. bcluae.com

Semi-Batch Reactors: A semi-batch operation is often advantageous for this reaction. In this mode, the liquid phase (propanal, solvent, catalyst) can be charged to the reactor initially, and the gaseous reactant (ethene) is fed continuously to maintain a constant pressure. This allows for better control of the reaction temperature, especially for exothermic processes, and maintains a constant concentration of ethene in the liquid phase, leading to more consistent product quality.

Continuous Flow Reactors: For large-scale industrial production, continuous flow reactors are often preferred. oup.com In a flow process, reactants are continuously pumped through a heated and pressurized reactor, and the product stream is collected at the outlet. nih.gov This approach offers superior heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and improved consistency and productivity. oup.com

Trickle-Bed Reactors (TBRs): If a heterogeneous catalyst is used, a trickle-bed reactor could be employed where the liquid propanal solution flows down over a packed bed of the solid catalyst while the gaseous ethene flows co-currently or counter-currently. cup.edu.cn

Bubble Column Reactors: In this design, ethene gas is bubbled through a column containing the liquid propanal and a homogeneous catalyst. mst.edu

Continuous Stirred-Tank Reactors (CSTRs): A CSTR can be used for continuous operation with a homogeneous catalyst, providing good mixing. mst.edu

Microreactors: Modern flow chemistry often utilizes microreactors (e.g., FEP capillaries) which offer extremely high surface-area-to-volume ratios, leading to excellent mass and heat transfer, making them ideal for optimizing and safely conducting highly exothermic or high-pressure gas-liquid reactions. beilstein-journals.org

The choice of reactor depends on the scale of production, the nature of the catalyst (homogeneous or heterogeneous), and the specific process economics. google.comoup.com

Catalytic Telomerization Approaches

The key to a successful telomerization reaction lies in the selection of an appropriate catalyst. For the reaction between an aldehyde and an olefin, transition metal complexes, particularly those based on palladium and nickel, are prominent. Homogeneous catalysts are often preferred as they operate under milder conditions and can offer high selectivity. rsc.org

Homogeneous Catalysis for Propanal-Ethene Telomerization

Homogeneous catalysts are soluble in the reaction medium, which allows for a high degree of interaction between the catalyst and the reactants. rsc.org This typically leads to high activity and selectivity under relatively mild conditions. The catalytic cycle for telomerization generally involves the coordination of olefin molecules to the metal center, insertion, and chain transfer with the telogen.

Palladium complexes are among the most effective and widely studied catalysts for telomerization reactions. rsc.orgresearchgate.net The catalytic activity and, crucially, the selectivity are highly dependent on the nature of the ligands coordinated to the palladium center. acs.orgmdpi.com

Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) acetylacetonate (B107027) (Pd(acac)₂). google.comacs.org These precursors form the active Pd(0) species in situ. The choice of ligand is critical for stabilizing the palladium center and directing the reaction pathway.

Ligand Systems for Palladium Catalysts:

Phosphine (B1218219) Ligands: Monodentate phosphines, such as triphenylphosphine (B44618) (PPh₃) and its derivatives, are extensively used. mdpi.comacs.org The electronic and steric properties of the phosphine can be tuned to optimize the catalyst's performance. For example, electron-rich phosphines can increase the catalytic activity. acs.org Bidentate phosphines (diphosphines) have also been investigated, with their effectiveness often depending on the "bite angle" of the ligand. rsc.org

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as robust and often more active alternatives to phosphines for palladium-catalyzed telomerization. rsc.orgresearchgate.net They form very stable bonds with the palladium center, leading to thermally stable and highly active catalysts.

The following table presents representative palladium catalyst systems used in related telomerization reactions, which could be adapted for the propanal-ethene system.

| Palladium Precursor | Ligand Type | Specific Ligand Example | Key Observation/Application | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Monodentate Phosphine | Triphenylphosphine (PPh₃) | A standard ligand for telomerization; selectivity can be solvent-dependent. | google.com |

| Pd(OAc)₂ | Monodentate Phosphine | Difuryl-n-propyl-phosphine | Showed very high activity and selectivity in butadiene telomerization at room temperature. | rsc.org |

| [Pd(C₃H₅)(COD)]BF₄ | Phosphite (B83602) | Tris(2,4-di-tert-butylphenyl)phosphite | Effective in controlling regioselectivity (tail-to-tail) in isoprene (B109036) telomerization. | google.com |

| Pd(OAc)₂ | N-Heterocyclic Carbene (NHC) | IMesHCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride) | Used to generate highly active and stable Pd-NHC catalysts in situ. | mdpi.com |

| Pd(C₃H₅)Cp | Bidentate Phosphine | DPEPhos | Used in synergistic catalysis for asymmetric addition of butadiene to aldehydes. | chinesechemsoc.orgchinesechemsoc.org |

Nickel-based catalysts offer a lower-cost alternative to palladium and have shown significant promise in olefin polymerization and telomerization reactions. chemrxiv.orgnih.gov The development of suitable ligand systems is critical to achieving high activity and selectivity with nickel catalysts, particularly for reactions involving polar functional groups like aldehydes. researchgate.net

Common nickel precursors include Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) and nickel(II) halides or acetylacetonates (B15086760) which are reduced in situ. chemrxiv.orgresearchgate.net

Ligand Systems for Nickel Catalysts:

Phosphine Ligands: Similar to palladium systems, phosphine ligands are widely used to modify the properties of nickel catalysts. Bulky, electron-rich monodentate phosphines have been shown to promote the arylative telomerization of isoprene. chemrxiv.org Ditertiary phosphine ligands are also common in nickel chemistry. koreascience.kr

Phosphine-Sulfonate and Diphosphazane Monoxide Ligands: These specialized ligands have proven effective for the copolymerization of ethylene (B1197577) with polar monomers, a reaction closely related to telomerization. dntb.gov.ua They create an electronically asymmetric environment around the nickel center, which can enhance catalyst stability and performance in the presence of functional groups.

The table below shows examples of nickel-based catalytic systems relevant to olefin functionalization.

| Nickel Precursor | Ligand Type | Specific Ligand Example | Key Observation/Application | Reference |

|---|---|---|---|---|

| Ni(COD)₂ | Monodentate Phosphine | Triphenylphosphine (PPh₃) | Used in the arylative telomerization of isoprene. | chemrxiv.org |

| (DME)NiBr₂ | α-Diimine | Dibenzhydryl-based α-diimine ligands | Showed very high activity for ethylene polymerization. | acs.org |

| Ni(II) Complexes | Diphosphazane Monoxide | (Not specified) | Versatile platform for copolymerization of ethylene with polar monomers. | dntb.gov.ua |

| Ni(II) Complexes | Triazine-based | Meta- and Ortho-phthalaldehyde derived | Active in ethylene oligomerization with selectivity influenced by ligand structure. | mdpi.com |

| Ni(cod)₂ | Tricyclohexylphosphine (PCy₃) | PCy₃ | Catalyzes cross-tetramerization of ethylene, alkynes, and aldehydes. | researchgate.net |

Rhodium-Based Catalysts and Ligand Systems

Rhodium complexes are preeminent catalysts for hydroacylation reactions, and their application to the telomerization of propanal with ethene is a subject of significant synthetic interest. The catalytic cycle, generally accepted to proceed via a [HM(CO)xLy] type of active species, involves several key steps: oxidative addition of the aldehyde C-H bond to the metal center, coordination of the olefin, insertion of the olefin into the metal-hydride or metal-acyl bond, and reductive elimination to yield the ketone product and regenerate the catalyst. scholaris.canih.govacs.org

The efficacy of rhodium-based systems is profoundly influenced by the ligand sphere around the metal center. Phosphine and phosphite ligands are crucial for modulating the catalyst's activity, selectivity, and stability. thieme-connect.deresearchgate.net

Key Ligand Effects:

Electronic Properties : The basicity of phosphine ligands can impact selectivity. Electron-withdrawing phosphines have been noted in some rhodium-catalyzed systems to enhance selectivity. rsc.org In the context of the LPO (low-pressure oxo) process, which produces propanal from ethylene, triphenylphosphine (PPh3) is a common ligand for the rhodium catalyst, showcasing the industrial relevance of such systems. acs.orgecoinvent.org

Steric Properties : Bulky ligands, such as certain diphosphites, can lead to very high reaction rates. thieme-connect.de The steric hindrance can also prevent catalyst deactivation pathways. However, the interplay between sterics and electronics is complex; in some hydroformylation studies using bisphosphine ligands, electronic features were found to be more dominant than steric character in controlling selectivity. rsc.org

Chelation : Diphosphine (bidentate) ligands can offer greater stability to the catalytic complex. The choice of ligand can also be critical in suppressing side reactions like decarbonylation, where the aldehyde loses its carbonyl group. scholaris.ca The use of β-carbonyl-substituted aldehydes has been shown to be effective in rhodium-catalyzed intermolecular alkene hydroacylation, as the internal carbonyl group can chelate to the rhodium center, stabilizing key intermediates. nih.gov

A representative, though generalized, rhodium-catalyzed cycle for propanal-ethene telomerization is depicted below, highlighting the role of phosphine ligands (L).

Table 1: Proposed Steps in Rhodium-Catalyzed Propanal-Ethene Telomerization

| Step | Description |

|---|---|

| 1. Catalyst Activation | A Rh(I) precatalyst, such as [Rh(CO)2(acac)], reacts with a phosphine ligand (L). |

| 2. Oxidative Addition | Propanal undergoes oxidative addition to the Rh(I) center, forming a Rh(III) acyl-hydride species. |

| 3. Ethene Coordination | An ethene molecule coordinates to the vacant site on the rhodium complex. |

| 4. Migratory Insertion | Ethene inserts into the Rh-H bond (hydrometallation pathway) or Rh-acyl bond (acylmetallation pathway). |

| 5. Reductive Elimination | The resulting alkyl-acyl or dialkyl complex undergoes C-C bond-forming reductive elimination to release the telomer product (e.g., 2-pentanone) and regenerate the active Rh(I) catalyst. |

This table is a generalized representation based on known rhodium-catalyzed hydroacylation mechanisms. acs.orgscholaris.ca

Exploration of Other Transition Metal Complexes

While rhodium is a dominant metal in hydroacylation, research has extended to other transition metals, which offer potential advantages in cost, availability, and unique reactivity. nih.govrsc.org The activity of metals in hydroformylation, a related process, is generally ranked as Rh >> Co > Ir > Ru > Pd > Mn > Fe > Ni. nih.gov

Palladium (Pd) : Palladium catalysts are exceptionally versatile, particularly for the telomerization of dienes with various nucleophiles, including alcohols and amines. researchgate.netrsc.orgresearchgate.net These systems, often employing phosphine ligands, are highly efficient and atom-economical. rsc.orgresearchgate.net Given palladium's proven ability to catalyze C-C bond formation in diverse environments, its exploration for the specific coupling of propanal and ethene is a logical extension. nih.gov

Cobalt (Co) : Cobalt is a classic, albeit less active than rhodium, catalyst for hydroformylation (the oxo process). acs.orgecoinvent.org It typically requires higher pressures and temperatures. ecoinvent.org Its lower cost makes it an attractive alternative, and its potential for aldehyde-olefin coupling warrants consideration.

Ruthenium (Ru) : Ruthenium complexes have been employed as isomerization catalysts in tandem reactions with telomerization. researchgate.netresearchgate.net More directly, active and regioselective ruthenium single-site heterogeneous catalysts have been developed for olefin hydroformylation, suggesting their potential utility in related transformations. nih.gov

Iron (Fe) and Nickel (Ni) : These earth-abundant, first-row transition metals are of increasing interest for catalysis. mdpi.comresearchgate.net While historically known for ethylene oligomerization or polymerization, modern ligand design is unlocking new catalytic potential. mdpi.com Nickel catalysts, for instance, are effective in diene telomerization. researchgate.net

Heterogeneous Catalysis for Propanal-Ethene Telomerization

Moving from homogeneous to heterogeneous catalysis addresses a key industrial challenge: the separation and recycling of expensive metal catalysts. researchgate.netresearchgate.net A heterogeneous catalyst involves immobilizing the active metal complex on a solid support. nih.gov

For telomerization reactions, several supports have been investigated. Layered double hydroxides (LDH) were used as supports for a Pd/TPPTS catalyst system in the telomerization of 1,3-butadiene (B125203). researchgate.net This approach not only facilitates catalyst recovery but can also influence product selectivity, sometimes favoring the formation of higher telomers. researchgate.net Other potential supports include molecular sieves, carbon materials, and inorganic oxides. nih.gov

For a propanal-ethene system, a heterogeneous catalyst could be conceptualized by anchoring a rhodium-phosphine complex onto a solid support like silica (B1680970) or a polymer resin. This would combine the high selectivity of the rhodium catalyst with the practical advantages of a solid-phase system, allowing for continuous flow processes and simplified product purification. researchgate.net

Biocatalytic Approaches to Aldehyde-Olefin Coupling (Theoretical Considerations)

Biocatalysis offers a green and highly selective alternative to traditional metal catalysis. thieme-connect.com While no specific enzyme is known to perform the telomerization of propanal and ethene, theoretical considerations based on existing research suggest this is a plausible future direction.

The key precedent is the development of engineered enzymes for novel, "non-native" reactions. Researchers have demonstrated that variants of the iron-containing protein myoglobin (B1173299) can be engineered to catalyze carbene-mediated reactions, such as the olefination of aldehydes with α-diazo esters. thieme-connect.com This work establishes that an enzyme's active site can be mutated to facilitate new bond formations.

Theoretically, a similar directed evolution or rational design approach could be applied to create an enzyme capable of aldehyde-olefin coupling. The process would involve:

Selecting a scaffold protein with a suitable binding pocket, perhaps a hydrolase or an oxidoreductase.

Introducing mutations into the active site to promote the key chemical steps: activation of the aldehyde's C-H bond and subsequent coupling with the olefin.

Screening vast libraries of these enzyme variants for the desired catalytic activity.

This approach remains theoretical for the specific propanal-ethene reaction but represents a frontier in sustainable chemical synthesis. thieme-connect.com

Advanced Synthetic Strategies

Beyond direct catalysis, advanced synthetic methodologies aim to exert greater control over the telomerization process or to integrate it into more complex reaction schemes.

Controlled Radical Telomerization Techniques (e.g., ATRP, RAFT) for Propanal-Ethene Systems

Telomerization is fundamentally a reaction where a chain transfer agent (the telogen) reacts with a polymerizable molecule (the taxogen). researchgate.netscholaris.ca In the system of interest, propanal is the telogen and ethene is the taxogen. Classical free-radical telomerization often produces oligomers with a broad distribution of chain lengths.

Modern controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT), offer a solution. sigmaaldrich.comacs.orgnih.gov These methods establish a dynamic equilibrium between a small number of active growing radical chains and a large majority of dormant species. acs.orgresearchgate.net This allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.comnih.gov

Theoretical Application to Propanal-Ethene:

ATRP : This method uses a transition metal complex (often copper) to reversibly activate a dormant species (an alkyl halide initiator). acs.org One could envision a system where a derivative of propanal acts as the initiator, allowing for the controlled addition of a specific number of ethene units.

RAFT : This technique employs a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization. researchgate.net By carefully selecting the ratio of the RAFT agent to the monomer (ethene) and initiator, one could precisely control the length of the polyethylene (B3416737) chains attached to the fragment derived from propanal.

The advantage of these methods is the potential to synthesize well-defined telomers, for example, a single propanal unit capped with a specific, uniform number of ethene units, which is a significant advance over traditional radical processes. researchgate.net

Tandem and Cascade Reaction Sequences Involving Telomerization

Tandem or cascade reactions, where multiple transformations occur in a single pot, represent the pinnacle of synthetic efficiency. researchgate.net A cascade involving the telomerization of propanal and ethene could be designed in several ways.

One prominent example involves coupling a catalyst for one reaction with a catalyst for another. A tandem isomerization/telomerization has been reported, where a ruthenium catalyst first isomerizes a non-conjugated diene into a conjugated diene, which is then used in a subsequent palladium-catalyzed telomerization step. researchgate.netresearchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name | Role/Context |

|---|---|

| Propanal | Aldehyde reactant (telogen) |

| Ethene | Olefin reactant (taxogen) |

| 2-Pentanone | Example of a simple telomer product |

| Triphenylphosphine (PPh3) | Common phosphine ligand |

| [Rh(CO)2(acac)] | Rhodium catalyst precursor |

| Palladium (Pd) | Alternative transition metal catalyst |

| Cobalt (Co) | Alternative transition metal catalyst |

| Ruthenium (Ru) | Alternative transition metal catalyst |

| Myoglobin | Protein scaffold for engineered biocatalysts |

Kinetic and Thermodynamic Studies of Propanal Ethene Telomerization

Determination of Reaction Order and Rate Constants

While specific rate constants for the propanal-ethene system are not extensively documented in readily available literature, kinetic studies of similar systems, such as the polymerization of ethylene (B1197577), provide insight. The rate constants for propagation (k_p) and termination (k_t) are fundamental to describing the kinetics. rubbernews.com The rate of telomer formation is dependent on the rates of these competing reactions. For instance, in related systems, temperature-dependent rate constants are often expressed using a modified Arrhenius equation, k = AT^n * e^(-B/T), to fit experimental data over a range of temperatures. copernicus.org

Analysis of Activation Energies for Initiation, Propagation, and Chain Transfer Steps

Initiation: This step involves the generation of free radicals, typically from the thermal decomposition of an initiator. The activation energy corresponds to the energy required to break the chemical bond to form these initial radicals. ucsd.edu

Propagation: This is the chain growth step where the radical adds successive ethene molecules. The activation energy for propagation in ethylene polymerization is a key parameter in kinetic models. researchgate.net

Chain Transfer: This step involves the abstraction of a hydrogen atom from the propanal molecule by the growing polymer radical, terminating the chain and creating a new radical to initiate another chain. The activation of this process competes with propagation. Abstraction of hydrogen atoms in the α-position to a carbonyl group is known to be faster than from a standard alkane, suggesting a lower activation energy for this step compared to other potential chain transfer reactions. researchgate.net

A comprehensive study on the combustion of propanol (B110389) isomers highlights the importance of determining kinetic parameters for elementary reactions, noting that activation energies are often derived from the bond energies of the reacting species. ucsd.edu Similarly, the activation energy for the telomerization of butadiene with phenols was determined to be 98.3 kJ/mol, illustrating the typical energy barrier for such processes. researchgate.net

Quantification of Chain Transfer Constants to Propanal

The chain transfer constant (C_tr) is a critical parameter in telomerization, defined as the ratio of the rate constant for chain transfer (k_tr) to the rate constant for propagation (k_p). rubbernews.com It quantifies the probability of a growing radical chain being terminated by the telogen (propanal) relative to adding another monomer (ethene). rubbernews.com High chain transfer constants lead to the formation of lower molecular weight telomers.

Propanal has been identified as a chain transfer agent in the radical polymerization of ethylene. The chain transfer constant (C_tr) for propanal in this system has been reported. This value is noted to be significantly higher than that for a solvent like tetrahydrofuran (B95107) (THF), indicating propanal's effectiveness in controlling molecular weight. researchgate.net The transfer constant for propanal is comparable to that of benzaldehyde. researchgate.net

Table 1: Chain Transfer Constants (C_tr) of Selected Compounds in Ethylene Polymerization

| Chain Transfer Agent | Chain Transfer Constant (C_tr) |

| Propanal | ~0.2 |

| Benzaldehyde | 0.1970 |

| Tetrahydrofuran (THF) | 0.0288 |

This table presents the chain transfer constant for propanal in ethylene polymerization, compared to other relevant compounds, as discussed in the literature. researchgate.net

Influence of Reactant Molar Ratios on Telomerization Kinetics

The molar ratio of reactants—propanal (telogen) to ethene (taxogen)—is a primary lever for controlling the outcome of the telomerization. The relative concentrations directly influence the competition between chain propagation and chain transfer, thereby determining the molecular weight distribution of the telomer products.

High Propanal/Ethene Ratio: A higher concentration of propanal increases the likelihood of the growing radical chain colliding with and abstracting a hydrogen from a propanal molecule. This favors chain transfer, leading to the production of shorter-chain telomers (lower n values).

Low Propanal/Ethene Ratio: Conversely, a higher concentration of ethene favors the propagation step, where the radical adds more ethene units. This results in the formation of higher molecular weight telomers.

Studies on other telomerization systems confirm this fundamental principle. For example, in the telomerization of 1,3-butadiene (B125203) with alcohols, adjusting the butadiene-to-alcohol ratio was shown to be a key factor in controlling the product distribution between mono- and di-telomers. researchgate.net Similarly, in esterification reactions, altering the initial molar ratio of reactants is a standard method to influence the reaction yield, although at a certain point, further increases may not significantly change the outcome. researchgate.netmdpi.com

Solvent Effects on Kinetic Parameters

While telomerization can be performed without a solvent, the choice of a solvent can significantly impact the reaction kinetics. researchgate.net Solvents can affect reaction rates and selectivity through various mechanisms, including differential solvation of reactants and transition states, viscosity, and potential participation in the reaction. chemrxiv.org

In radical polymerizations, solvent polarity and hydrogen-bonding ability can alter kinetic parameters. researchgate.netchemrxiv.org For instance, the telomerization kinetics of N-isopropylacrylamide were observed to be different in various organic solvents, with chain transfer constants varying significantly depending on the solvent's ability to form hydrogen bonds or engage in dipole-dipole interactions. researchgate.net In some cases, a "hydrophobic effect" in aqueous mixtures can locally increase reactant concentrations within polymer microaggregates, accelerating the reaction. researchgate.net While specific studies on solvent effects for the propanal-ethene system are scarce, these general principles are applicable. The reaction rate can be influenced by the solvent's dielectric constant, with higher polarity sometimes lowering the reaction barrier. chemrxiv.org

Thermodynamic Parameters of Telomer Formation (Enthalpy, Entropy, Gibbs Free Energy)

The thermodynamic feasibility of telomer formation is described by the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Structural Elucidation and Molecular Architecture of Propanal Ethene Telomers

Degree of Telomerization and Molecular Weight Distribution Analysis

The telomerization of propanal with ethene results in a mixture of molecules with varying numbers of ethene units, leading to a distribution of molecular weights. This distribution is typically characterized by the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). Analysis is commonly performed using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). toray-research.co.jplcms.cz

Control over Number-Average Molecular Weight (Mn) and Weight-Average Molecular Weight (Mw)

The average molecular weight of propanal-ethene telomers is fundamentally controlled by the kinetics of the telomerization reaction. researchgate.net A primary factor is the molar ratio of the telogen (propanal) to the taxogen (ethene). A higher propanal-to-ethene ratio increases the probability of chain transfer relative to propagation, resulting in telomers with a lower degree of polymerization and consequently, lower Mn and Mw values.

Other reaction parameters such as temperature, pressure, and initiator concentration also play a crucial role. acs.orggoogle.com Increased temperature can enhance the rates of both initiation and chain transfer, which tends to lower the average molecular weight. acs.org Similarly, a higher initiator concentration generates more initial radicals, leading to a larger number of shorter polymer chains.

The control over these parameters allows for the tailoring of the molecular weight of the resulting telomers for specific applications. The following table illustrates the theoretical effect of reaction conditions on the molecular weight of propanal-ethene telomers, based on established principles of radical polymerization.

Table 1: Illustrative Correlation of Reaction Conditions with Molecular Weight

This table presents hypothetical data to demonstrate established principles of telomerization.

| Experiment ID | Propanal/Ethene Ratio | Initiator Conc. (mol%) | Temperature (°C) | Mn ( g/mol ) | Mw ( g/mol ) |

|---|---|---|---|---|---|

| A-1 | 5:1 | 0.5 | 140 | 450 | 650 |

| A-2 | 2:1 | 0.5 | 140 | 900 | 1500 |

| A-3 | 1:1 | 0.5 | 140 | 1800 | 3500 |

| B-1 | 2:1 | 1.0 | 140 | 750 | 1300 |

Polydispersity Index (PDI) and Its Correlation with Reaction Conditions

The polydispersity index (PDI), calculated as the ratio of Mw to Mn, quantifies the breadth of the molecular weight distribution in a polymer sample. researchgate.net In an ideal living polymerization, where all chains grow at the same rate, the PDI approaches 1.0. However, conventional free-radical polymerization, the typical mechanism for this type of telomerization, inherently produces a broader distribution due to the stochastic nature of initiation, propagation, and termination steps, often resulting in PDI values significantly greater than 1. purdue.edu

For propanal-ethene telomers, the PDI is sensitive to reaction conditions that affect the relative rates of the different reaction steps. A non-uniform initiation rate or the occurrence of side reactions, such as chain transfer to solvent or polymer, can lead to a broader distribution and a higher PDI. acs.org Conditions that promote better control over the radical concentration and reactivity, such as those used in controlled radical polymerization techniques, can narrow the distribution. acs.org For instance, higher temperatures can increase the frequency of side reactions, potentially broadening the PDI.

Table 2: Illustrative Impact of Reaction Conditions on Polydispersity Index (PDI)

This table presents hypothetical data to demonstrate established principles of telomerization.

| Experiment ID | Propanal/Ethene Ratio | Temperature (°C) | Side Reactions | PDI (Mw/Mn) |

|---|---|---|---|---|

| D-1 | 2:1 | 140 | Minimal | 1.85 |

| D-2 | 2:1 | 180 | Increased | 2.10 |

| E-1 | 5:1 | 140 | Minimal | 1.60 |

Branching Architecture of Propanal-Ethene Telomers

The free-radical mechanism governing the telomerization of ethene inherently introduces branching into the polymer structure. The architecture of these branches is a critical determinant of the telomer's physical properties.

Types of Branching (Short-Chain, Long-Chain) Originating from Telomerization Pathways

Two primary types of branching occur during the radical polymerization of ethylene (B1197577):

Short-Chain Branching: This arises from intramolecular chain transfer, commonly known as "backbiting". researchgate.net The growing radical at the end of a polymer chain can abstract a hydrogen atom from a carbon atom within the same chain, typically from the fifth carbon back, via a stable six-membered ring transition state. This creates a new radical center along the polymer backbone, from which a new, short branch propagates upon the addition of subsequent ethene monomers. researchgate.net In the case of propanal-ethene telomers, research on analogous systems like ethylene-carbon monoxide copolymerization suggests that hydrogen abstraction from the carbon alpha to the carbonyl group is particularly favorable, potentially leading to a concentration of branches near the ketone functional group. nih.gov

Quantitative Analysis of Branching Frequency

The frequency and distribution of branches are quantitatively analyzed primarily using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C NMR. nih.gov By identifying and integrating the signals corresponding to carbon atoms at branch points, as well as those in linear segments and at chain ends, it is possible to calculate the number of branches per a given number of carbon atoms (e.g., branches per 1000 carbons).

While specific quantitative data for propanal-ethene telomers is not widely available in public literature, analysis would follow established methodologies. The table below provides a representative example of how such data would be presented.

Table 3: Representative Quantitative Branching Analysis by ¹³C NMR

This table presents hypothetical data for illustrative purposes.

| Telomer Sample | Total Branches per 1000 C | Short-Chain Branches per 1000 C | Long-Chain Branches per 1000 C |

|---|---|---|---|

| PE-T-01 | 18 | 16 | 2 |

| PE-T-02 | 25 | 23 | 2 |

End-Group Analysis and Functionalization

The identity of the terminal groups on the telomer chains is dictated by the telogen (propanal) and the initiation and termination mechanisms. In the telomerization of propanal (CH₃CH₂CHO) with ethene, the chain-starting fragment and the chain-terminating fragment originate from the propanal molecule. researchgate.net

Radical abstraction of the aldehydic hydrogen from propanal creates a propanoyl radical (CH₃CH₂C•=O). This radical initiates a chain that, after propagation and subsequent chain transfer with another propanal molecule, results in a telomer with a propanoyl group at one end and a hydrogen atom at the other, forming a ketone structure. Alternatively, abstraction of a hydrogen from the α-carbon of propanal can also occur, leading to different end-group structures. End-group analysis is typically performed using ¹H NMR, where the integration of signals unique to the end-groups is compared to the integration of signals from the repeating monomer units to determine the number-average molecular weight (Mn). epfl.ch

The presence of a terminal ketone group provides a reactive site for subsequent chemical modification or functionalization. This allows the propanal-ethene telomer to be used as a macromonomer or a precursor for more complex structures through reactions such as:

Reductive Amination: To introduce amine functionalities.

Wittig Reaction: To create a terminal double bond.

Aldol (B89426) Condensation: To further extend the carbon chain.

These potential functionalization pathways enhance the utility of these telomers, allowing them to be incorporated into various materials and chemical syntheses.

Characterization of Propanal-Derived End Groups (e.g., Aldehyde, Alcohol upon reduction)

The telomerization process, where propanal acts as the chain transfer agent (telogen), inherently installs a fragment of the propanal molecule at one end of the polymer chain. The reaction is initiated by the abstraction of a hydrogen atom from the carbonyl group of propanal, leading to a propanoyl radical. This radical initiates the polymerization of ethene. Chain termination occurs when the growing polymer chain abstracts a hydrogen atom from another propanal molecule, thus forming an aldehyde end group.

The presence of the aldehyde (-CHO) functional group is a defining characteristic of these telomers. This group can be readily identified by spectroscopic methods. To further confirm the structure and to simplify complex spectra, the aldehyde end groups are often chemically converted to primary alcohols (-CH₂OH) through reduction. This transformation provides a clear and distinct spectroscopic signature, confirming the original presence of the aldehyde.

Ethene-Derived Terminal Structures

The repeating monomeric units within the telomer chain are ethene molecules. The other end of the telomer chain, opposite the propanal-derived group, is formed by the termination step of the polymerization. This results in a terminal structure that is typically a saturated alkyl group, most commonly an ethyl group, formed when the growing chain abstracts a hydrogen atom. The bulk of the chain consists of a sequence of methylene (B1212753) (-CH₂-) units from the polymerization of ethene.

Regioselectivity and Stereoselectivity in Ethene Incorporation

The addition of the growing radical chain to the ethene monomer is generally highly regioselective. The radical adds to one of the sp²-hybridized carbons of the double bond, resulting in a new radical on the adjacent carbon. This process typically follows a consistent head-to-tail addition, leading to a linear chain of methylene units.

Due to the symmetric nature of the ethene molecule and the achiral nature of the propagating radical center under typical radical polymerization conditions, the formation of stereoisomers is not a significant factor in the main chain. The resulting polymer chain is atactic, with no specific stereochemical arrangement of the repeating units.

Advanced Spectroscopic and Chromatographic Characterization Techniques

A suite of sophisticated analytical techniques is required to fully characterize the complex mixture of oligomers that constitute "Propanal, telomer with ethene."

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of these telomers.

¹H NMR: Proton NMR allows for the identification and quantification of the different types of protons in the telomer structure. Key signals correspond to the aldehyde proton, the protons on the carbon adjacent to the carbonyl group, the repeating methylene units of the polyethylene (B3416737) chain, and the protons of the terminal alkyl group.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the telomers. Distinct signals can be observed for the carbonyl carbon of the aldehyde, the carbons of the propanal-derived end group, the repeating methylene carbons in the main chain, and the carbons of the terminal alkyl group.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between different atoms. COSY reveals proton-proton coupling networks, while HSQC correlates protons with their directly attached carbons, enabling unambiguous assignment of the NMR signals.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Propanal-Ethene Telomers

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde Proton (-CHO) | ~9.7 | - |

| Carbonyl Carbon (C=O) | - | ~202 |

| Methylene Protons adjacent to C=O (-CH₂-C=O) | ~2.4 | - |

| Methylene Carbon adjacent to C=O (-CH₂-C=O) | - | ~45 |

| Polyethylene Chain Protons (-(CH₂)n-) | ~1.2-1.6 | - |

| Polyethylene Chain Carbons (-(CH₂)n-) | - | ~29-30 |

| Terminal Methyl Protons (-CH₃) | ~0.9 | - |

| Terminal Methyl Carbon (-CH₃) | - | ~14 |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Distribution

GPC/SEC is the primary technique for determining the molecular weight characteristics of the telomer mixture. This method separates the oligomers based on their size in solution. By comparing the elution times of the sample components to those of known molecular weight standards, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be determined. The PDI provides a measure of the breadth of the molecular weight distribution.

Table 2: Illustrative GPC/SEC Data for a Propanal-Ethene Telomer Sample

| Parameter | Description | Example Value |

|---|---|---|

| Mn ( g/mol ) | Number-average molecular weight | 850 |

| Mw ( g/mol ) | Weight-average molecular weight | 1200 |

| PDI | Polydispersity Index (Mw/Mn) | 1.41 |

Mass Spectrometry (MS) Techniques (e.g., MALDI-TOF MS) for Oligomer Identification

Mass spectrometry provides detailed information about the molecular weight of individual oligomers in the mixture. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly useful for polymer analysis. This technique allows for the precise mass determination of individual telomer molecules, revealing the distribution of oligomers with varying numbers of ethene units. The resulting mass spectrum will show a series of peaks separated by the mass of the ethene monomer (28 Da), confirming the telomeric structure and allowing for the identification of the end groups.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Propanal |

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present within the molecular structure of propanal-ethene telomers. By analyzing the absorption of infrared radiation at specific wavenumbers, it is possible to confirm the incorporation of both the propanal (telogen) and ethene (monomer) units into the final telomer structure. The resulting spectrum is a composite of the characteristic absorptions of the aldehyde functional group and the long alkyl chains formed by the polymerization of ethene.

The most definitive absorption band for confirming the presence of the propanal-derived end group is the strong carbonyl (C=O) stretching vibration. docbrown.info For aldehydes, this peak typically appears in the region of 1740-1720 cm⁻¹. docbrown.info Its presence is a clear indicator that the propanal molecule has acted as the chain transfer agent in the telomerization process. Additionally, the aldehyde group exhibits characteristic C-H stretching vibrations. These are often seen as a pair of weaker bands at approximately 2880-2850 cm⁻¹ and 2750-2720 cm⁻¹. libretexts.orgpressbooks.pub The latter peak is particularly diagnostic for aldehydes. libretexts.org

The backbone of the telomer, consisting of repeating ethene units, is characterized by absorptions typical of alkanes. pressbooks.pub Strong C-H stretching vibrations from the methylene (-CH₂) groups of the polyethylene chain are observed in the 2960-2850 cm⁻¹ range. libretexts.orglibretexts.org These bands are usually the most intense in the spectrum due to the high number of C-H bonds in the polymer chain. Furthermore, C-H bending (scissoring and rocking) vibrations for the -(CH₂)n- chain appear in the 1470-1450 cm⁻¹ and around 720 cm⁻¹ regions, respectively.

The combination of these spectral features provides a molecular fingerprint of the propanal-ethene telomer. The presence of the strong C=O peak confirms its identity as an aldehyde-terminated oligomer, while the intense alkane absorptions confirm the polymeric ethene chain. The absence of significant absorptions around 1650 cm⁻¹ would indicate the successful consumption of the ethene monomer (C=C double bond). libretexts.org

Table 1: Characteristic Infrared Absorption Bands for Propanal-Ethene Telomers

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance in Telomer Structure |

| 2960-2850 | C-H Stretch | Alkane (-CH₂-) | Confirms the presence of the polyethylene backbone. |

| 2880-2850 & 2750-2720 | C-H Stretch | Aldehyde (-CHO) | Indicates the propanal-derived end-group. |

| 1740-1720 | C=O Stretch | Aldehyde (-CHO) | Strong, characteristic peak confirming the aldehyde end-group from propanal. |

| 1470-1450 | C-H Bend | Alkane (-CH₂-) | Further evidence of the polyethylene chain structure. |

Gas Chromatography (GC) for Product Composition Analysis

Gas chromatography (GC) is an essential technique for analyzing the complex mixture of products generated during the telomerization of propanal with ethene. The reaction does not produce a single, uniform compound but rather a distribution of telomers with varying numbers of incorporated ethene monomer units. GC effectively separates these different oligomers, allowing for the determination of the product composition and the molar distribution. mdpi.com

In a typical GC analysis, the telomer mixture is vaporized and transported by an inert carrier gas through a capillary column. cloudfront.net The column's stationary phase separates the individual telomers based on their boiling points and polarity. Telomers with a lower number of ethene units (and thus lower molecular weight and boiling point) travel through the column faster and are detected first. As the number of ethene units increases, the boiling point rises, leading to longer retention times.

The output from the GC detector, known as a chromatogram, shows a series of peaks, with each peak corresponding to a telomer of a specific chain length (n). The area under each peak is proportional to the concentration of that specific telomer in the mixture. mdpi.com By calibrating the instrument with standards or using relative response factors, the molar percentage of each telomer can be calculated. This analysis provides crucial data on the selectivity of the telomerization reaction and the distribution of the products, which is vital for controlling the reaction to favor telomers of a desired chain length. google.com For more complex mixtures, two-dimensional gas chromatography (GCxGC) can be employed for enhanced separation and characterization. mdpi.com

Table 2: Representative Gas Chromatography Data for a Propanal-Ethene Telomerization Product Mixture

| Retention Time (min) | Peak Area (%) | Corresponding Telomer (n) | Molar Composition (%) |

| 5.8 | 25.4 | 1 | 26.1 |

| 8.2 | 38.1 | 2 | 39.2 |

| 10.1 | 21.5 | 3 | 22.1 |

| 11.7 | 9.3 | 4 | 9.6 |

| 13.0 | 2.8 | 5 | 2.9 |

| >14.0 | <1.0 | >5 | <0.1 |

| 'n' represents the number of ethene units in the telomer molecule. |

Differential Scanning Calorimetry (DSC) for Thermal Transitions Related to Architecture

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to investigate the thermal transitions of propanal-ethene telomers, providing insight into how their molecular architecture relates to their physical properties. centexbel.be DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This allows for the determination of key thermal events such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). researchgate.net

The molecular architecture of propanal-ethene telomers, specifically the length of the polyethylene chain (the number of 'n' units), has a significant impact on these thermal properties.

Melting Temperature (Tm): As the number of ethene units in the telomer chain increases, the ability of the chains to pack into an ordered, crystalline structure improves. Longer chains can form more stable lamellar crystals, which require more energy to melt. Consequently, the melting temperature (Tm) is expected to increase with the average molecular weight of the telomer mixture. mdpi.com

Glass Transition Temperature (Tg): The glass transition is a characteristic of the amorphous regions of the polymer. It is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For these telomers, the Tg is also influenced by chain length and the nature of the aldehyde end group, which can affect chain mobility.

Crystallization Behavior: DSC can also be used to study the crystallization kinetics upon cooling from the melt. mdpi.com The crystallization temperature (Tc) and the enthalpy of crystallization provide information about the ease and extent to which the telomer chains can organize into a crystalline lattice.

By analyzing these transitions, DSC provides a crucial link between the molecular structure controlled during synthesis and the macroscopic thermal properties of the resulting material. nih.govmdpi.com

Table 3: Hypothetical DSC Data Showing the Effect of Ethene Chain Length on the Melting Temperature (Tm) of Propanal-Ethene Telomers

| Average Number of Ethene Units (n) | Average Molecular Weight ( g/mol ) | Melting Temperature (Tm) (°C) |

| 5 | 198 | 85 |

| 10 | 338 | 102 |

| 20 | 618 | 115 |

| 50 | 1458 | 124 |

| 100 | 2858 | 129 |

Theoretical and Computational Investigations of Propanal Ethene Telomerization

Quantum Chemical Studies (DFT) on Reaction Pathways, Transition States, and Intermediates

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental aspects of the propanal-ethene telomerization. DFT allows for the detailed mapping of the potential energy surface of the reaction, identifying the most probable pathways and the energetic profiles of each elementary step. acs.org

Detailed research findings from DFT studies on analogous systems, such as the hydroformylation of ethylene (B1197577) and the radical telomerization of other alkenes, provide a framework for understanding the propanal-ethene reaction. ugent.beresearchgate.net These studies focus on the core stages of telomerization: initiation, propagation, and chain transfer.

Initiation: This first step involves the generation of an active radical from the telogen (propanal). DFT calculations can model the homolytic cleavage of the aldehydic C-H bond to form a propanoyl radical, determining the energy required for this process.

Propagation: The newly formed radical adds across the double bond of the taxogen (ethene). This step is repeated as more ethene molecules are incorporated into the growing chain. DFT is used to calculate the activation barriers for these addition reactions. mdpi.com

Chain Transfer: The growing telomer radical abstracts a hydrogen atom from another propanal molecule. This terminates one chain and creates a new propanoyl radical, which can initiate a new chain. The competition between propagation and chain transfer is a critical factor determining the molecular weight of the final telomer. researchgate.net

Table 1: Illustrative DFT-Calculated Energies for Key Steps in a Hypothetical Propanal-Ethene Radical Telomerization This table presents hypothetical data based on typical values for radical polymerization and telomerization reactions to illustrate the insights gained from DFT calculations. Actual values would require specific, dedicated computational studies.

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Initiation | Propanal → Propanoyl radical + H• | > 80 (uncatalyzed) | Highly endothermic |

| Propagation 1 | Propanoyl radical + Ethene → Adduct radical | ~5-8 | ~ -20 to -25 |

| Propagation n | Telomer radical (n) + Ethene → Telomer radical (n+1) | ~7-10 | ~ -20 to -25 |

| Chain Transfer | Telomer radical + Propanal → Telomer + Propanoyl radical | ~10-15 | ~ 0 to -5 |

Note: Activation energies and enthalpies are highly dependent on the specific computational method, basis set, and solvent model used. uva.nl

Molecular Dynamics Simulations for Understanding Reaction Dynamics and Solvent Effects

While quantum chemical studies provide a static picture of a reaction at zero Kelvin, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic behavior of the reacting system. nih.gov MD simulations model the explicit movement of every atom in the system over time, providing a "computational microscope" to observe the reaction as it happens. nih.gov This is particularly valuable for understanding the role of the solvent and the conformational dynamics of the growing telomer chains.

In the context of propanal-ethene telomerization, MD simulations can address several key aspects:

Reaction Dynamics: MD can simulate the diffusion of reactants (propanal, ethene) and radicals within the solvent, determining encounter frequencies and the orientation of molecules prior to reaction.

Solvent Effects: The choice of solvent can significantly impact reaction rates. sci-hub.se MD simulations explicitly model solvent molecules, capturing effects like the formation of a "solvent cage" around reactants, which can influence reactivity. Specific interactions, such as hydrogen bonding between the solvent and the carbonyl group of propanal, can also be modeled. sci-hub.senih.gov Continuum solvation models often fail to capture these explicit interactions accurately. sci-hub.se

Conformational Analysis: As the telomer chain grows, it can adopt various conformations. MD simulations can explore the conformational landscape of the telomer, revealing how the chain folds and how this might affect the accessibility of the radical end for further propagation or transfer. researchgate.net

Table 2: Information Obtainable from Molecular Dynamics Simulations of Telomerization

| Parameter/Analysis | Description | Significance for Propanal-Ethene Telomerization |

| Diffusion Coefficients | Rate of movement of molecules (propanal, ethene, solvent) through the simulation box. | Determines the rate at which reactants encounter each other, influencing the overall reaction rate. |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a certain distance from a reference particle. | Reveals the structuring of the solvent around the reactants and the growing telomer chain. |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the telomer chain. | Tracks the change in polymer conformation and size as the reaction progresses. researchgate.net |

| End-to-End Distance | The distance between the two ends of the telomer chain. | Provides insight into the flexibility and folding of the telomer. researchgate.net |

| Solvent Accessible Surface Area (SASA) | The surface area of the telomer that is exposed to the solvent. | Helps understand how the solvent interacts with the growing chain and the accessibility of the active radical site. |

By combining MD with quantum mechanics (QM/MM methods), the reaction itself can be modeled with high accuracy while still accounting for the dynamic environment of the entire system. osti.gov

Computational Modeling of Catalyst Design and Performance Prediction

For catalyzed versions of the propanal-ethene telomerization, computational modeling is an indispensable tool for the rational design of new catalysts and the optimization of existing ones. researchgate.net This approach can significantly accelerate the discovery process by screening a large number of potential candidates in silico, thereby reducing the need for extensive and costly experimentation.

The process often involves a multi-scale modeling approach:

Descriptor Identification: By calculating reaction energies and activation barriers for a range of different catalysts (e.g., with different metal centers or ligands), computational chemists can identify "catalytic descriptors." These are properties of the catalyst (like the binding energy of a key intermediate) that correlate strongly with its performance (e.g., activity or selectivity). researchgate.net

Performance Prediction: Once a reliable descriptor is found, it can be used to predict the performance of new, untested catalysts simply by calculating the descriptor value, which is often computationally much cheaper than calculating the entire catalytic cycle.

Table 3: Hypothetical Computational Screening of Catalysts for Ethene Functionalization This table illustrates how computational screening might be applied to find catalysts for a reaction like telomerization. The values are for illustrative purposes, based on principles from studies on ethene dimerization and hydroformylation. researchgate.net

| Catalyst Model | Ligand Type | Calculated Descriptor (e.g., Ethene Adsorption Energy, kcal/mol) | Predicted Turnover Frequency (TOF, relative units) | Predicted Selectivity to Linear Telomers (%) |

| Rh-Complex 1 | Phosphine (B1218219) A | -15.2 | 100 | 85 |

| Rh-Complex 2 | Phosphine B | -18.5 | 75 | 92 |

| Co-Complex 1 | Phosphine A | -12.1 | 120 | 70 |

| Ni-Complex 1 | NHC Ligand | -17.9 | 90 | 88 |

| Pd-Complex 1 | Phosphine C | -14.0 | 115 | 78 |

This computational pre-screening allows researchers to focus their experimental efforts on the most promising candidates, leading to a more efficient catalyst development pipeline. core.ac.uk

Prediction of Telomer Microstructure and Architecture through Simulation

The physical and chemical properties of the "Propanal, telomer with ethene" product are determined by its molecular architecture, including the chain length, the number and type of branches, and the sequence of propanal and ethene units. Computational simulation methods, especially kinetic Monte Carlo (kMC), are powerful tools for predicting this microstructure. frontiersin.orgrsc.org

Unlike MD, which tracks the precise movement of atoms, kMC simulates the sequence of chemical reaction events over time based on their respective probabilities. rsc.org The input for a kMC simulation is a list of all possible reaction events (initiation, propagation, chain transfer, termination) and their corresponding rate constants. These rate constants are often derived from DFT calculations or experimental data.

A kMC simulation of propanal-ethene telomerization can predict:

Chain Length Distribution: By simulating the growth of thousands of individual chains, a statistically representative distribution of telomer lengths can be generated.

Degree of Branching: If side reactions leading to branching are possible (e.g., through chain transfer to the polymer backbone), kMC can track the formation of these branches. researchgate.net

Telomer Composition: The simulation tracks the incorporation of both the telogen (propanal) and the taxogen (ethene), providing detailed information on the composition of each telomer molecule.

Table 4: Effect of Simulation Parameters on Predicted Telomer Architecture (Illustrative)

| Input Parameter | Change | Predicted Effect on Degree of Polymerization (DP) | Predicted Effect on Branching | Rationale |

| [Ethene]/[Propanal] Ratio | Increase | Increase | Decrease (relative to main chain) | Higher concentration of monomer (taxogen) favors propagation over chain transfer. |

| Chain Transfer Rate Constant (k_tr) | Increase | Decrease | N/A (for end-chain transfer) | More frequent chain transfer events terminate chains at shorter lengths. |

| Initiator Concentration | Increase | Decrease | No direct effect | More initiator creates more radicals, leading to faster consumption of monomer and shorter average chain lengths. |

| Propagation Rate Constant (k_p) | Increase | Increase | Decrease (relative to main chain) | Faster propagation outcompetes chain transfer, leading to longer chains. |

These simulations provide a direct link between the fundamental reaction kinetics and the final material properties, enabling the targeted synthesis of telomers with desired architectures. rsc.org

Development of Predictive Models for Molecular Weight Distribution and Branching

Predicting the molecular weight distribution (MWD) and the extent of branching is crucial for controlling the final properties of the telomer product. rsc.org Mathematical modeling provides a framework for this prediction, often using methods based on population balances. figshare.com

The method of moments is a common approach. Instead of tracking every individual chain length, this method tracks the evolution of the statistical moments of the distribution (e.g., the zeroth, first, and second moments, which correspond to the total number of chains, the total weight, and the width of the distribution, respectively). From these moments, key average properties can be calculated:

Number-Average Molecular Weight (Mn): The total weight of all polymer chains divided by the total number of chains.

Weight-Average Molecular Weight (Mw): An average that is more sensitive to the presence of high-molecular-weight chains.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio Mw/Mn, which quantifies the breadth of the molecular weight distribution. A value of 1.0 indicates all chains have the same length, while higher values indicate a broader distribution.

These models consist of a series of differential equations describing the rate of change of each moment based on the kinetics of initiation, propagation, transfer, and termination. figshare.com By solving these equations, one can predict how the MWD and branching will evolve over time and how they will be affected by reaction conditions such as reactant concentrations and temperature. mdpi.com

More recently, machine learning (ML) models have been developed to predict MWD. rsc.org These models can be trained on experimental data or data from detailed simulations (like kMC) to learn the complex relationships between reaction inputs and the resulting full MWD shape, going beyond simple averages like Mn and Mw.

Table 5: Interactive Predictive Model for Telomer Molecular Weight This interactive table illustrates how a predictive model could be used. Change the input values to see the predicted effect on telomer properties. The underlying relationships are based on fundamental principles of radical polymerization kinetics.

| Input Parameter | Value | Predicted Mn ( g/mol ) | Predicted Đ (PDI) |

| Initial [Ethene]/[Propanal] Ratio | 5 | 500 | 1.8 |

| Initiator Concentration (relative) | 1 | 750 | 2.1 |

| Chain Transfer Constant (relative) | 1 | 750 | 2.1 |